molecular formula C14H18N2OS B2894374 N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2,2-dimethylpropanamide CAS No. 142994-48-7

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2,2-dimethylpropanamide

Cat. No. B2894374
CAS RN: 142994-48-7
M. Wt: 262.37
InChI Key: UKENMJDIHMOPFY-UHFFFAOYSA-N
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Description

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2,2-dimethylpropanamide is a synthetic compound that has gained attention in scientific research due to its potential applications in various fields. This compound has been synthesized using different methods and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments. In

Scientific Research Applications

Direct Transformation in Cyanation Process

The compound plays a role in the cyanation of heteroarenes, a process described by Ding & Jiao (2011). They utilized N,N-dimethylformamide for the direct cyanation of indoles and benzofurans, showcasing an alternative method for aryl nitriles preparation. This method is specifically applicable to indoles and benzofurans (Ding & Jiao, 2011).

Photochromic Systems and Long-Wavelength Sensitivity

Uchida, Nakamura, & Irie (1992) synthesized cyano- and halogen-substituted derivatives, including the compound , for developing compounds sensitive at longer wavelengths. These derivatives showed promise in photochromic systems, with the cyano-substituted compounds demonstrating significant absorption maxima shifts (Uchida, Nakamura, & Irie, 1992).

Enhanced Electron Affinity in Polymer Electronics

Casey et al. (2015) report the synthesis of novel acceptor units, including the compound , for use in conjugated polymers. They found these units to significantly increase electron affinity, resulting in enhanced charge transport and altered optical properties in polymer electronics (Casey et al., 2015).

Herbicidal Activity

Viste, Cirovetti, & Horrom (1970) identified the compound as part of a group of benzamides with herbicidal activity, particularly effective against annual and perennial grasses. This highlights its potential utility in agriculture and turf management (Viste, Cirovetti, & Horrom, 1970).

Synthesis of Pyrimidoquinoline Derivatives

Elkholy & Morsy (2006) explored the reactivity of a compound including the cyano group, such as the one , for synthesizing tetrahydropyrimidoquinoline derivatives. These derivatives have notable antimicrobial activity, showcasing the compound's potential in pharmaceutical applications (Elkholy & Morsy, 2006).

Immunomodulating Activity

Doria et al. (1991) synthesized a series of cyano-propanamides, including compounds similar to the one , showing significant immunomodulating activity. This highlights its potential in enhancing host-mediated antibacterial defenses and preventing diseases like arthritis (Doria et al., 1991).

Luminescent Properties for White Light Emission

Lu et al. (2017) investigated benzothiazole derivatives, similar to the compound , for their luminescent properties. These compounds, when doped into a polymer matrix, can emit white light, making them potential candidates for white-light emitting devices (Lu et al., 2017).

Corrosion Inhibition in Steel

Hu et al. (2016) synthesized benzothiazole derivatives, including compounds analogous to the one , to study their corrosion inhibiting effects against steel in acidic solutions. These derivatives offered high inhibition efficiencies, indicating their potential as corrosion inhibitors (Hu et al., 2016).

properties

IUPAC Name

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2,2-dimethylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2OS/c1-14(2,3)13(17)16-12-10(8-15)9-6-4-5-7-11(9)18-12/h4-7H2,1-3H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKENMJDIHMOPFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NC1=C(C2=C(S1)CCCC2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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